Tributylhexadecylphosphonium bromide
Overview
Description
Synthesis Analysis
- Tributylhexadecylphosphonium bromide has been utilized as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the formation of 2,4,5-trisubstituted imidazoles, offering advantages like excellent yields, shorter reaction times, and environmentally benign conditions (Heidari, Rezaei & Badri, 2015).
Molecular Structure Analysis
- Studies on related phosphonium compounds, such as trihexyl(tetradecyl)phosphonium ionic liquids, have shown that their structural morphology is influenced by pressure, revealing insights into charge and polarity orderings within their microscopic structures (Sharma, Gupta, Dhabal & Kashyap, 2016).
Scientific Research Applications
Application 1: Synthesis of 2,4,5-Trisubstituted Imidazoles
- Summary of the Application: Tributylhexadecylphosphonium bromide is used as a catalyst in the one-pot synthesis of 2,4,5-trisubstituted imidazoles . This process is part of multicomponent reactions (MCRs), which are important in organic synthesis, especially in medicinal and heterocyclic chemistry .
- Methods of Application: The reaction involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol at reflux in the presence of tributylhexadecylphosphonium bromide as a catalyst . This methodology offers several advantages over other methods, including excellent yields, shorter reaction times, environmentally benign milder reaction conditions, cost-effectiveness of the catalyst, easy workup, and purification of products by nonchromatographic methods .
- Results or Outcomes: The method produces a variety of 2,4,5-trisubstituted imidazoles unambiguously, under mild conditions and in good yields . In preliminary experiments, the reaction produced the expected imidazole product in 30% yield .
Application 2: Phase Transfer Catalyst
- Summary of the Application: Tributylhexadecylphosphonium bromide is commonly used as a phase-transfer catalyst in various chemical reactions .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide as a phase-transfer catalyst can improve the efficiency of chemical reactions .
Application 3: Surface Modifier
- Summary of the Application: Tributylhexadecylphosphonium bromide is used as a surface modifier for improving the thermal properties of montmorillonite .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide as a surface modifier can improve the thermal properties of the material .
Application 4: Inhibitor of NFAT Signaling
- Summary of the Application: Tributylhexadecylphosphonium bromide is identified as a novel Nuclear Factor of Activated T Cells (NFAT) signaling inhibitor. It blocks Interleukin-2 induction associated with inhibition of p70 Ribosomal Protein S6 Kinase phosphorylation .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide as an NFAT signaling inhibitor can provide insights into the role of NFAT signaling in various biological processes .
Application 5: Nanotechnology
- Summary of the Application: Tributylhexadecylphosphonium bromide is used in the construction of gold nanoprobes for the detection of aqueous Cr (III)-Organic Complexes .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide in the construction of gold nanoprobes can provide insights into the detection of aqueous Cr (III)-Organic Complexes .
Application 6: Green Chemistry
- Summary of the Application: Tributylhexadecylphosphonium bromide is used as a catalyst in the one-pot synthesis of 2,4,5-trisubstituted imidazoles . This process is part of multicomponent reactions (MCRs), which are important in organic synthesis, especially in medicinal and heterocyclic chemistry .
- Methods of Application: The reaction involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol at reflux in the presence of tributylhexadecylphosphonium bromide as a catalyst . This methodology offers several advantages over other methods, including excellent yields, shorter reaction times, environmentally benign milder reaction conditions, cost-effectiveness of the catalyst, easy workup, and purification of products by nonchromatographic methods .
- Results or Outcomes: The method produces a variety of 2,4,5-trisubstituted imidazoles unambiguously, under mild conditions and in good yields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tributyl(hexadecyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBINGWVJJDPU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884776 | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Tributylhexadecylphosphonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tributylhexadecylphosphonium bromide | |
CAS RN |
14937-45-2 | |
Record name | Hexadecyltributylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylhexadecylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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